molecular formula C12H12I2O3 B14374333 Ethyl 4-(allyloxy)-3,5-diiodobenzoate

Ethyl 4-(allyloxy)-3,5-diiodobenzoate

Cat. No.: B14374333
M. Wt: 458.03 g/mol
InChI Key: TZGGWCXXUWOWPL-UHFFFAOYSA-N
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Description

Ethyl 4-(allyloxy)-3,5-diiodobenzoate is a synthetic benzoate derivative intended for use as a chemical building block in professional research and development settings. This compound features a benzoate core functionalized with two iodine atoms at the 3 and 5 positions, which are excellent leaving groups for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, making it a valuable intermediate for synthesizing more complex organic molecules . The 4-allyloxy group provides a site for further chemical modification, including cyclization or polymerization reactions. As a research chemical, it holds potential utility in the exploration of new pharmacologically active compounds, materials science, and as a standard in analytical chemistry. Researchers should note that the specific physical and chemical properties, such as melting point, boiling point, and density, for this exact compound are not fully characterized in the available literature. Handling should follow standard safety protocols for laboratory chemicals. As with all reagents of this nature, this compound is sold for research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C12H12I2O3

Molecular Weight

458.03 g/mol

IUPAC Name

ethyl 3,5-diiodo-4-prop-2-enoxybenzoate

InChI

InChI=1S/C12H12I2O3/c1-3-5-17-11-9(13)6-8(7-10(11)14)12(15)16-4-2/h3,6-7H,1,4-5H2,2H3

InChI Key

TZGGWCXXUWOWPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)I)OCC=C)I

Origin of Product

United States

Preparation Methods

Structural and Synthetic Overview

The target compound’s molecular architecture demands sequential functionalization of the benzene ring. Key steps include:

  • Iodination to introduce iodine at positions 3 and 5.
  • Allylation to install the allyloxy group at position 4.
  • Esterification to convert the carboxylic acid to an ethyl ester.

The order of these steps varies depending on the starting material and reactivity considerations.

Synthetic Routes and Methodologies

Route 1: Sequential Iodination and Allylation of Ethyl 4-Hydroxybenzoate

This approach begins with ethyl 4-hydroxybenzoate as the precursor.

Iodination

Iodination is achieved via electrophilic aromatic substitution. A mixture of iodine monochloride (ICl) and nitric acid in acetic acid at 60–80°C introduces iodine atoms at the 3- and 5-positions. The reaction typically requires 12–24 hours, yielding ethyl 3,5-diiodo-4-hydroxybenzoate.

Reaction Conditions :

  • Catalyst : None (direct electrophilic substitution).
  • Solvent : Acetic acid.
  • Yield : ~70% (reported for analogous diiodination reactions).
Allylation

The hydroxyl group is converted to an allyl ether using allyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone.

Reaction Conditions :

  • Base : K₂CO₃ (2.5 equiv).
  • Solvent : Acetone, reflux.
  • Yield : ~85%.

Mechanism : Nucleophilic substitution (SN2) at the hydroxyl oxygen, facilitated by the base.

Route 2: Direct Synthesis from 4-(Allyloxy)-3,5-Diiodobenzoic Acid

This method starts with 4-(allyloxy)-3,5-diiodobenzoic acid, which undergoes esterification.

Esterification via Fischer Reaction

The carboxylic acid is treated with excess ethanol and concentrated sulfuric acid under reflux.

Reaction Conditions :

  • Catalyst : H₂SO₄ (5% v/v).
  • Solvent : Ethanol, reflux for 6–8 hours.
  • Yield : ~90%.

Limitation : Requires careful control of water removal to shift equilibrium toward ester formation.

Solid-Catalyzed Esterification

A green alternative employs rare-earth oxides (e.g., Nd₂O₃) as catalysts, as demonstrated in analogous benzoate syntheses.

Reaction Conditions :

  • Catalyst : Nd₂O₃ (3 wt%).
  • Solvent : Toluene with azeotropic water removal.
  • Yield : ~88%.

Route 3: One-Pot Tandem Iodination-Allylation-Esterification

A streamlined protocol combines iodination, allylation, and esterification in a single reaction vessel.

Procedure :

  • Iodination : 4-Hydroxybenzoic acid is treated with I₂ and HIO₄ in H₂SO₄ at 0°C.
  • Allylation : Allyl bromide and K₂CO₃ are added without isolating the diiodinated intermediate.
  • Esterification : Ethanol and H₂SO₄ are introduced under reflux.

Advantages : Reduced purification steps; total yield ~65%.

Comparative Analysis of Methods

Parameter Route 1 Route 2 Route 3
Total Yield 70–75% 85–90% 60–65%
Complexity Moderate Low High
Catalyst Cost Low Moderate Low
Green Chemistry Poor Good Moderate

Route 2 offers the highest yield and scalability, while Route 3 prioritizes step economy. Solid catalysts (e.g., Nd₂O₃) enhance sustainability by enabling solvent recycling.

Challenges and Optimization Strategies

Iodination Selectivity

Over-iodination and regioisomer formation are common issues. Strategies include:

  • Temperature Control : Maintaining 0–5°C during iodination minimizes polyiodination.
  • Directing Groups : Transient protection of the hydroxyl group with acetyl enhances para-iodination.

Esterification Efficiency

  • Water Removal : Azeotropic distillation with toluene improves esterification yields to >90%.
  • Catalyst Loading : Increasing Nd₂O₃ to 5 wt% reduces reaction time by 30% without compromising yield.

Scientific Research Applications

Ethyl 4-(allyloxy)-3,5-diiodobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine atoms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(allyloxy)-3,5-diiodobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of iodine atoms can enhance its binding affinity to certain proteins, while the ester and allyloxy groups can influence its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzoate Esters

The most direct analogs of ethyl 4-(allyloxy)-3,5-diiodobenzoate are dihalogenated benzoate esters. A notable example is ethyl 5-[4-(allyloxy)-3,5-dibromobenzylidene]-2-(benzoylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate (CAS: 592513-61-6, C₂₄H₁₉Br₂NO₅S), which replaces iodine with bromine and incorporates additional functional groups (e.g., thiophene and benzoylamino moieties) .

Table 1: Key Structural and Molecular Comparisons
Property This compound Ethyl 5-[4-(Allyloxy)-3,5-Dibromobenzylidene]-...
Molecular Formula C₁₂H₁₂I₂O₃ C₂₄H₁₉Br₂NO₅S
Molecular Weight (g/mol) 458.04 593.29
Halogen Substituents Iodine (3,5-positions) Bromine (3,5-positions)
Functional Groups Allyloxy, ester Allyloxy, thiophene, benzoylamino, ester
Key Structural Features Diiodo-benzoate ester Dibromo-benzylidene-thiophene hybrid

Key Observations :

  • Halogen Effects : The iodine substituents in the target compound confer higher molecular weight and lipophilicity compared to bromine analogs. This may enhance membrane permeability in biological systems but reduce solubility in polar solvents.
  • However, the dibromo analog’s benzylidene-thiophene structure introduces conjugation, which could influence electronic properties and stability .

Methoxy- and Hydroxy-Substituted Derivatives

Compounds like 4-hydroxy-3,5-dimethylbenzaldehyde and syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) share substitution patterns but lack iodine and ester functionalities. These derivatives are simpler in structure and exhibit lower molecular weights (e.g., syringaldehyde: C₉H₁₀O₄, MW: 182.17 g/mol). They are often used as precursors in anticancer drug synthesis due to their affordability and ease of modification .

Comparison Highlights :

  • Bioactivity : Syringaldehyde and related aldehydes have demonstrated preliminary anticancer activity in NCI screenings at 10 mM concentrations, though this compound’s bioactivity remains unreported in available literature .
  • Synthetic Utility : The iodine atoms in the target compound could make it a candidate for radiopharmaceuticals (e.g., iodine-125/131 labeling), whereas methoxy/hydroxy derivatives are more suited for traditional organic synthesis .

Triazole and Isoxazole Derivatives

Compounds such as 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole and 4-hydroxy-3,5-diphenylisooxazole represent heterocyclic analogs. These lack the benzoate ester backbone but share halogenated aromatic features. For example, the triazole derivative (C₁₄H₉Cl₄N₃O₂, MW: 393.06 g/mol) exhibits a rigid heterocyclic core, which may enhance binding affinity in enzyme inhibition studies .

Key Differences :

  • Stability : Heterocycles like triazoles and isoxazoles often exhibit higher thermal and oxidative stability compared to ester-containing compounds.
  • Applications : Triazole derivatives are widely explored as antimicrobial agents, whereas this compound’s applications are less defined .

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